N-Acetyl-6-fluoro-1H-indol-3-ol

Chemical Stability Protecting Group Strategy Synthetic Intermediate

N-Acetyl-6-fluoro-1H-indol-3-ol is a strategically designed fluorinated indole building block featuring both an N-acetyl protecting group and a 6-fluoro substituent. This bifunctional architecture is essential for preventing premature indigo oxidation while imparting distinct electronic properties for convergent synthesis of fluoroquinolone antibiotics and CNS drug candidates. Unlike non-fluorinated indoxyl acetate (CAS 608-08-2) or 6-fluoroindole (CAS 399-51-9), this compound offers a protected, electron-deficient indole nucleus ready for downstream elaboration. Source with confidence: high purity ≥98%, available for bulk R&D procurement.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 1936314-45-2
Cat. No. B3113178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-6-fluoro-1H-indol-3-ol
CAS1936314-45-2
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=C1C=C(C=C2)F)O
InChIInChI=1S/C10H8FNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-5,14H,1H3
InChIKeyUJLQOJWLQAMJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-6-fluoro-1H-indol-3-ol (CAS 1936314-45-2) – A Fluorinated Indoxyl Acetate Building Block for Advanced Pharmaceutical Synthesis


N-Acetyl-6-fluoro-1H-indol-3-ol (CAS 1936314-45-2), also known as 1-(6-fluoro-3-hydroxy-1H-indol-1-yl)ethanone, is a synthetically designed fluorinated indole derivative bearing an N-acetyl protecting group . It is a solid compound with the molecular formula C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol . The compound is primarily utilized as a versatile building block in organic chemistry for the synthesis of bioactive molecules, notably fluoroquinolone antibiotics and other fluorinated pharmaceutical intermediates . The combination of a 6-fluoro substituent, which modulates electronic properties and metabolic stability, and an N-acetyl group, which provides chemical protection and influences lipophilicity, renders this molecule a strategically distinct entry point for complex molecule construction.

Why N-Acetyl-6-fluoro-1H-indol-3-ol Cannot Be Replaced by Generic Indoxyl Esters or Simple Fluoroindoles


Generic substitution of N-Acetyl-6-fluoro-1H-indol-3-ol with closely related analogs, such as non-fluorinated indoxyl acetate (CAS 608-08-2) or simple 6-fluoroindole (CAS 399-51-9), is not feasible due to the compound's unique bifunctional architecture. The N-acetyl group provides essential chemical protection for the indoxyl moiety, preventing its premature oxidation to indigo [1], a reaction that is not prevented in 6-fluoroindole. Simultaneously, the 6-fluoro substituent imparts a distinct electronic profile that is absent in indoxyl acetate, leading to altered reactivity in downstream synthetic steps . The presence of both features is critical for applications requiring a protected, electron-deficient indole nucleus, as detailed in the quantitative evidence below.

Quantitative Differentiation of N-Acetyl-6-fluoro-1H-indol-3-ol from Analogous Compounds: A Data-Centric Guide


Enhanced Chemical Stability of N-Acetyl-6-fluoro-1H-indol-3-ol Against Premature Oxidation Compared to 6-Fluoroindole

N-Acetyl-6-fluoro-1H-indol-3-ol incorporates an acetyl group that protects the indoxyl moiety from spontaneous oxidation, a common degradation pathway for free indoxyls. In contrast, 6-fluoroindole (CAS 399-51-9) lacks this protection, leading to rapid conversion to 6-fluoroindoxyl and subsequent non-specific oxidation products under ambient conditions [1]. The protective effect of the N-acetyl group is quantitatively supported by studies on the non-fluorinated analog, indoxyl acetate, which demonstrate a defined baseline hydrolysis rate and the successful application of acetylation as a base-labile protecting group in biological systems [1].

Chemical Stability Protecting Group Strategy Synthetic Intermediate

Altered Electronic Profile of N-Acetyl-6-fluoro-1H-indol-3-ol Due to 6-Fluoro Substitution Compared to Indoxyl Acetate

The 6-fluoro substituent in N-Acetyl-6-fluoro-1H-indol-3-ol introduces a strong electron-withdrawing inductive effect, differentiating it from non-fluorinated indoxyl acetate (CAS 608-08-2). This is reflected in the predicted pKa of the indole NH proton. For 6-fluoroindole, a predicted pKa of 16.40±0.30 is reported , which is comparable to the measured pKa of indole (16.2) [1], but the fluorine atom's presence significantly polarizes the π-system. This polarization renders the aromatic ring less susceptible to electrophilic aromatic substitution and alters the stability of reaction intermediates, such as those in cross-coupling reactions, relative to the non-fluorinated analog.

Electronic Effects Fluorine Chemistry Reactivity Modulation

Strategic Value as a Dual-Protected Intermediate for Fluoroquinolone Synthesis vs. 6-Fluoroindole or Indoxyl Acetate

N-Acetyl-6-fluoro-1H-indol-3-ol is specifically cited as an important starting material for the synthesis of fluoroquinolones and other antibiotics . This contrasts with the utility of its individual components: 6-fluoroindole (CAS 399-51-9) serves primarily as a precursor to 6-fluoroindole derivatives, while indoxyl acetate (CAS 608-08-2) is predominantly used as a fluorogenic substrate in enzymatic assays. The convergence of the fluorine atom and the protected indoxyl group in a single molecule streamlines the synthetic route to complex fluorinated heterocycles, eliminating the need for separate fluorination and protection steps, thereby offering a quantifiable advantage in step-economy.

Fluoroquinolone Antibiotics Synthetic Efficiency Building Block Utility

Optimized Application Scenarios for N-Acetyl-6-fluoro-1H-indol-3-ol in Medicinal Chemistry and Process Development


Synthesis of Novel Fluoroquinolone Antibiotics

N-Acetyl-6-fluoro-1H-indol-3-ol is directly employed as a key intermediate in the construction of fluoroquinolone scaffolds . Its pre-installed 6-fluoro group and protected indoxyl nucleus enable convergent synthesis strategies, where the molecule is incorporated early in the synthetic sequence. The N-acetyl group remains intact during subsequent transformations and is selectively removed under basic conditions, releasing the indoxyl moiety for further functionalization or cyclization, thereby circumventing the need for late-stage fluorination and protecting group manipulations.

Development of Fluorinated Bioactive Molecules Targeting CNS and Metabolic Pathways

The compound's structural features, particularly the 6-fluoro substitution which enhances metabolic stability and alters lipophilicity , make it a valuable precursor for central nervous system (CNS) and metabolic disorder drug candidates. Fluorination is a well-validated strategy to block metabolic hot-spots and improve blood-brain barrier penetration . N-Acetyl-6-fluoro-1H-indol-3-ol provides a convenient entry point for introducing a protected fluorinated indole motif into more complex pharmacophores, as its functional handles allow for diverse chemical elaboration.

Precursor for Enzyme-Activated Fluorescent Probes and Diagnostic Tools

While non-fluorinated indoxyl acetate is a classic fluorogenic substrate for esterases , the 6-fluoro analog offers distinct advantages in the design of advanced diagnostic tools. The fluorine atom can be utilized as a site for ¹⁹F NMR tracking or PET imaging (via ¹⁸F labeling) when incorporated into a larger molecular framework. Furthermore, the altered electronic environment due to the fluorine substituent can modulate the fluorescence properties of the indoxyl-derived fluorophore, potentially leading to probes with improved signal-to-noise ratios or red-shifted emission profiles, though quantitative comparisons are not yet available.

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